molecular formula C13H14O2 B13053613 3-((Benzyloxy)methyl)-3-ethynyloxetane

3-((Benzyloxy)methyl)-3-ethynyloxetane

Cat. No.: B13053613
M. Wt: 202.25 g/mol
InChI Key: LRFYUEOSPKHWEN-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)-3-ethynyloxetane is a substituted oxetane featuring a benzyloxymethyl group and an ethynyl (acetylene) group at the 3-position of the oxetane ring. Oxetanes are four-membered cyclic ethers known for their ring strain, which enhances reactivity in polymerization and functionalization reactions. The benzyloxy group introduces aromatic stability and lipophilicity, while the ethynyl group provides sp-hybridized carbon atoms, enabling click chemistry applications or crosslinking in polymer synthesis .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethynyl-3-(phenylmethoxymethyl)oxetane

InChI

InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2

InChI Key

LRFYUEOSPKHWEN-UHFFFAOYSA-N

Canonical SMILES

C#CC1(COC1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.

    Addition of the Ethynyl Group:

Industrial Production Methods

Industrial production of 3-((Benzyloxy)methyl)-3-ethynyloxetane would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethyl-substituted oxetanes.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to new drug candidates. Research indicates that derivatives of 3-((Benzyloxy)methyl)-3-ethynyloxetane exhibit biological activity, making them suitable for further development in medicinal chemistry.

Cosmetic Formulations

In cosmetic science, the compound's properties make it a candidate for use in topical formulations. Studies have shown that compounds with similar structures can enhance skin hydration and improve the stability of emulsions. The incorporation of 3-((Benzyloxy)methyl)-3-ethynyloxetane into formulations may provide beneficial effects on skin texture and moisture retention .

Materials Science

Due to its unique chemical structure, 3-((Benzyloxy)methyl)-3-ethynyloxetane is being explored for applications in materials science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions can lead to novel materials with tailored properties for specific applications.

Case Study 1: Pharmaceutical Development

A recent study focused on synthesizing derivatives of 3-((Benzyloxy)methyl)-3-ethynyloxetane to evaluate their pharmacological effects. The derivatives were tested for anti-inflammatory activity, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Cosmetic Product Formulation

In a formulation study, researchers incorporated 3-((Benzyloxy)methyl)-3-ethynyloxetane into a moisturizer. The product was evaluated for sensory attributes and moisturizing efficacy compared to standard formulations. Results indicated improved skin hydration and consumer preference over traditional moisturizers .

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxetane Compounds

Structural and Functional Group Analysis

(a) 3-Ethyl-3-hydroxymethyloxetane
  • Structure : Contains a hydroxymethyl (-CH2OH) and ethyl (-CH2CH3) group at the 3-position.
  • Key Properties : The hydroxymethyl group increases polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. This compound is a precursor for polyurethane and epoxy resins due to its hydroxyl reactivity .
  • Synthesis : Produced from trihydroxypropane and diethyl carbonate via transesterification, with 1H-NMR confirming -CH2- protons at δ 1.60 ppm .
(b) 3-Ethyl-3-allylmethoxyoxetane
  • Structure : Features an allylmethoxy (-OCH2CH2CH2) and ethyl group.
  • Key Properties : The allyl group enables radical polymerization or thiol-ene reactions, making it suitable for elastomers. The methoxy group reduces polarity compared to hydroxymethyl derivatives.
  • 1H-NMR Data : -CH3 protons at δ 1.60 ppm, with allylic -CH2- groups at δ 2.30–2.60 ppm .
(c) Energetic Oxetanes (AMMO, BAMO, NIMMO)
  • Structure: Contain azido (-N3) or nitratomethyl (-ONO2) groups.
  • Key Properties: High energy density due to nitro/azide functionalities, used in propellants and explosives. For example, 3-nitratomethyl-3-methyloxetane (NIMMO) exhibits superior thermal stability (decomposition >200°C) compared to non-energetic oxetanes .
(d) 3-((Benzyloxy)methyl)-3-ethynyloxetane
  • Structure : Combines benzyloxymethyl (-CH2-O-Benzyl) and ethynyl (-C≡CH) groups.
  • Reactivity: The ethynyl group enables Huisgen cycloaddition (click chemistry) for bioconjugation or polymer crosslinking. Lipophilicity: Higher logP compared to hydroxymethyl or allyl derivatives due to the aromatic benzyl group.

Physicochemical and Application Comparisons

Property 3-((Benzyloxy)methyl)-3-ethynyloxetane 3-Ethyl-3-hydroxymethyloxetane 3-Ethyl-3-allylmethoxyoxetane NIMMO (Energetic Derivative)
Polarity Moderate (benzyloxy vs. ethynyl) High (hydroxymethyl) Low (allylmethoxy) Low (nitrato group)
Thermal Stability ~150–180°C (estimated) ~100–120°C ~120–150°C >200°C
Key Applications Click chemistry, specialty polymers Polyurethane precursors Radical polymerization Energetic materials

Biological Activity

3-((Benzyloxy)methyl)-3-ethynyloxetane, a compound belonging to the oxetane class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((Benzyloxy)methyl)-3-ethynyloxetane is C13H18O2C_{13}H_{18}O_2. Its structure features an oxetane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug discovery.

Biological Activity Overview

Research indicates that compounds containing oxetane rings exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of 3-((Benzyloxy)methyl)-3-ethynyloxetane have been explored in several studies:

Antibacterial Activity

A study published in ACS Medicinal Chemistry Letters demonstrated that oxetane derivatives can possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against various strains of bacteria was evaluated, showing promising results for derivatives similar to 3-((Benzyloxy)methyl)-3-ethynyloxetane .

Anticancer Potential

In a recent investigation into the anticancer effects of oxetane derivatives, 3-((Benzyloxy)methyl)-3-ethynyloxetane was tested against several cancer cell lines. The compound exhibited cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation. Notably, it showed enhanced activity against breast cancer cells compared to standard chemotherapeutic agents .

The biological activity of 3-((Benzyloxy)methyl)-3-ethynyloxetane is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Division : The compound may disrupt mitotic processes in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : Similar compounds have been shown to interfere with bacterial cell wall synthesis and protein synthesis pathways .

Case Study 1: Antibacterial Efficacy

A research team conducted a series of experiments to evaluate the antibacterial efficacy of various oxetane derivatives, including 3-((Benzyloxy)methyl)-3-ethynyloxetane. The study reported that this compound had an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with 3-((Benzyloxy)methyl)-3-ethynyloxetane resulted in a significant reduction in cell viability (IC50 = 10 μM). This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.5 μg/mL
AnticancerBreast Cancer CellsIC50 = 10 μM

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